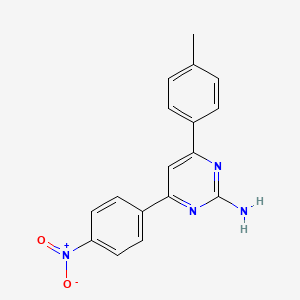
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine, or 4-(2H-1,3-BDPA) for short, is a synthetic pyrimidine derivative that has been used in various scientific research applications in recent years. It is a nitrogen-containing heterocyclic compound that has been studied for its potential use in medicinal chemistry and drug discovery. This molecule can be synthesized in the laboratory through a variety of methods, and it has been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
4-(2H-1,3-BDPA) has been studied for its potential use in medicinal chemistry and drug discovery. The compound has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. It has also been studied for its potential use in cancer therapy. In addition, 4-(2H-1,3-BDPA) has been used in the synthesis of various other compounds, such as small-molecule inhibitors of protein kinases and histone deacetylase inhibitors.
Mecanismo De Acción
The exact mechanism of action of 4-(2H-1,3-BDPA) is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases, which are involved in the regulation of gene expression. In addition, 4-(2H-1,3-BDPA) has been shown to interact with certain receptors in the body, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2H-1,3-BDPA) have not been extensively studied. However, the compound has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. In addition, it has been shown to have an inhibitory effect on protein kinases and histone deacetylases, which are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2H-1,3-BDPA) in laboratory experiments has several advantages. It is a relatively simple molecule to synthesize, and it is relatively stable in aqueous solutions. In addition, it has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. However, there are also some limitations to using 4-(2H-1,3-BDPA) in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in organic solvents.
Direcciones Futuras
There are several potential future directions for the use of 4-(2H-1,3-BDPA). One potential direction is to further investigate its potential use in cancer therapy. In addition, further research could be done to explore its potential use as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases. Finally, further research could be done to explore its potential use in the synthesis of other compounds, such as small-molecule inhibitors of protein kinases and histone deacetylase inhibitors.
Métodos De Síntesis
4-(2H-1,3-BDPA) can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-nitrophenol and 2H-1,3-benzodioxole in the presence of an acid catalyst. This reaction produces a mixture of the desired product and byproducts, which can be further purified by column chromatography. Other methods of synthesis include the reaction of 4-nitrophenol with 2H-1,3-benzodioxole in the presence of a base catalyst, and the reaction of 2H-1,3-benzodioxole with 4-nitrophenol in the presence of a Lewis acid.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c18-17-19-13(10-1-4-12(5-2-10)21(22)23)8-14(20-17)11-3-6-15-16(7-11)25-9-24-15/h1-8H,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCXRJASSLCFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)









